molecular formula C17H19N7 B12263593 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12263593
M. Wt: 321.4 g/mol
InChI Key: VBRPIKYBFUXURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of pyrazolo[1,5-a]pyrazine intermediates, which are then reacted with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction yields and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF at 60°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells. The pathways involved include the modulation of cell cycle checkpoints and the induction of DNA damage responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.

Uniqueness

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific cyclopropyl substitution, which enhances its binding affinity and selectivity for CDK2. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .

Properties

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

2-cyclopropyl-4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H19N7/c1-2-13(1)14-11-15-17(19-5-6-24(15)21-14)23-9-7-22(8-10-23)16-3-4-18-12-20-16/h3-6,11-13H,1-2,7-10H2

InChI Key

VBRPIKYBFUXURN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=NC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.